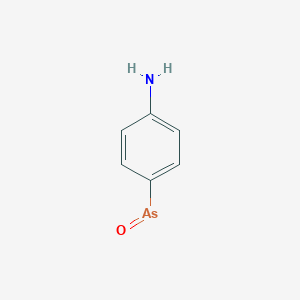
p-Aminophenyl Arsenoxide
Overview
Description
4-Aminophenylarsenoxide, also known as para-aminophenylarsenoxide, is an organoarsenic compound with the molecular formula C6H6AsNO. It is a derivative of aniline where the amino group is substituted with an arsenoxide group.
Mechanism of Action
Target of Action
4-Aminophenylarsenoxide, also known as p-Arsenosoaniline, primarily targets the adenine nucleotide translocase in the inner mitochondrial membrane . This protein plays a crucial role in regulating the transport of ADP and ATP across the mitochondrial membrane, which is essential for cellular energy metabolism .
Mode of Action
The compound interacts with its target by binding to the adenine nucleotide translocase . This interaction disrupts the normal function of the translocase, thereby affecting the energy metabolism of the cell . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 4-Aminophenylarsenoxide is the energy metabolism pathway within the mitochondria . By binding to the adenine nucleotide translocase, the compound disrupts the normal flow of ADP and ATP across the mitochondrial membrane . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy .
Pharmacokinetics
The pharmacokinetics of 4-Aminophenylarsenoxide have been studied in a phase 1 clinical trial . The compound was administered as a daily 1-hour infusion for 5 days a week for 2 weeks in every three . The maximum tolerated dose (MTD) of the compound was found to be 22.0 mg/m²/day . .
Result of Action
The primary result of 4-Aminophenylarsenoxide’s action is the disruption of cellular energy metabolism due to its interaction with the adenine nucleotide translocase . This disruption can lead to a decrease in ATP production, which can affect various cellular processes and potentially lead to cell death . .
Action Environment
The action of 4-Aminophenylarsenoxide can be influenced by various environmental factors. For instance, the compound is water-soluble , which can affect its distribution and stability in the body. Additionally, the compound’s efficacy can be influenced by the physiological environment of the cells, such as the pH and the presence of other molecules . .
Biochemical Analysis
Biochemical Properties
4-Aminophenylarsenoxide has been shown to interact with proteins such as hexokinase-2 . Hexokinase-2, which is overexpressed in many cancers, was found to be significantly inhibited by 4-Aminophenylarsenoxide . This interaction suggests that 4-Aminophenylarsenoxide may play a role in the regulation of glycolysis, a key biochemical pathway .
Cellular Effects
In cellular contexts, 4-Aminophenylarsenoxide has been observed to induce apoptosis in certain cell types . This is particularly notable in the context of cancer cells, where the inhibition of hexokinase-2 by 4-Aminophenylarsenoxide can lead to cell death .
Molecular Mechanism
At the molecular level, 4-Aminophenylarsenoxide exerts its effects through binding interactions with biomolecules. For instance, it has been found to bind to hexokinase-2, leading to the inhibition of this enzyme . This interaction can result in changes in gene expression and cellular metabolism, particularly in the context of glycolysis .
Metabolic Pathways
4-Aminophenylarsenoxide is involved in various metabolic pathways. For instance, it has been found to interact with enzymes in the glycolysis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophenylarsenoxide can be synthesized through several methods. One common approach involves the reaction of aniline with arsenic trioxide in the presence of hydrochloric acid. The reaction mixture is then heated to facilitate the formation of 4-aminophenylarsenoxide .
Industrial Production Methods: In industrial settings, the production of 4-aminophenylarsenoxide often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenylarsenoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while reduction can produce arsenic hydrides .
Scientific Research Applications
4-Aminophenylarsenoxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the amino group.
Arsenic trioxide: A simpler arsenic compound with broader applications in medicine.
Fluorescein isothiocyanate (FITC) conjugates: Used in similar applications for protein labeling and detection.
Uniqueness: 4-Aminophenylarsenoxide is unique due to its specific binding affinity to arsenic-binding proteins and its ability to form stable complexes with these proteins. This property makes it particularly valuable in research applications involving protein interactions and cellular processes .
Properties
IUPAC Name |
4-arsorosoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO/c8-6-3-1-5(7-9)2-4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTUGUMYQENMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73791-39-6 (dihydrate) | |
| Record name | 4-Aminophenylarsenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70149955 | |
| Record name | 4-Aminophenylarsenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-90-3 | |
| Record name | 4-Arsenosobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminophenylarsenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Arsenosoaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminophenylarsenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOPHENYLARSENOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80F4IJC71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-aminophenylarsenoxide (APAO) affect oxidative protein folding?
A1: While initially proposed as an inhibitor of enzymes involved in oxidative protein folding, such as Quiescin sulfhydryl oxidase (QSOX) and protein disulfide isomerase (PDI), research indicates that APAO and its multivalent derivatives (MVAs) exert their effect by binding to the reduced unfolded protein substrates themselves []. This binding effectively sequesters the cysteine residues within these proteins, preventing their proper folding and potentially leading to the formation of protein aggregates.
Q2: What challenges arise when designing arsenical inhibitors like APAO for specific protein targets?
A2: The study highlights a significant challenge: APAO and its derivatives demonstrate a high affinity for reduced cysteine residues, binding to them indiscriminately []. This lack of specificity makes it difficult to target specific enzymes like PDI effectively, especially in the presence of high concentrations of competing molecules containing thiol groups, such as glutathione (GSH), which is abundant within cells. Even at low nanomolar concentrations, APAO's effectiveness is significantly hampered by millimolar concentrations of GSH []. This non-specific binding to cysteine residues underscores the difficulty in designing arsenical-based inhibitors that are both potent and selective for their intended protein targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


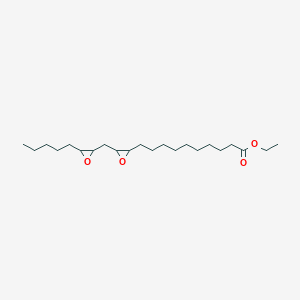
![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)
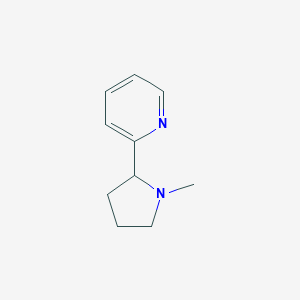
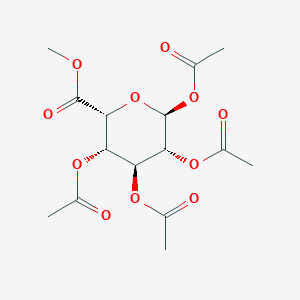
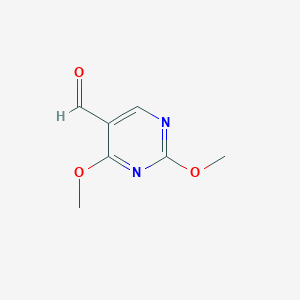
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14113.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14114.png)
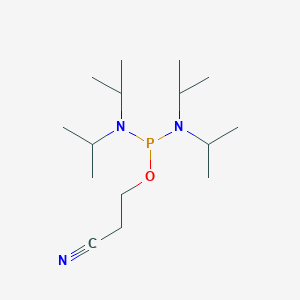
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)
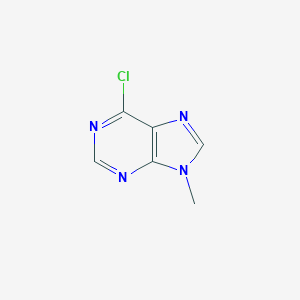

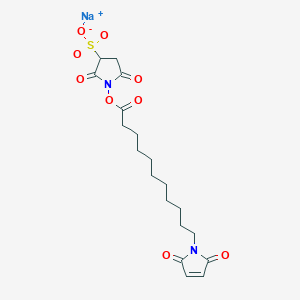
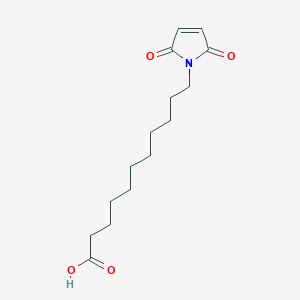
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)
